3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-31-17-10-8-16(9-11-17)28-20(14-27-18-6-2-3-7-19(18)33-23(27)30)24-25-22(28)32-15-21(29)26-12-4-5-13-26/h2-3,6-11H,4-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBBEURIXPQVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step may involve the use of methoxyphenyl derivatives and suitable coupling reactions.
Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution or other relevant reactions.
Formation of the benzothiazolone moiety: This step may involve the cyclization of appropriate precursors under specific conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The sulfanyl (-S-) bridge connecting the triazole and pyrrolidinone groups is susceptible to oxidation and nucleophilic substitution.
For example, oxidation with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the sulfanyl group to sulfone, enhancing electrophilicity for further functionalization.
Triazole Ring Reactivity
The 1,2,4-triazole ring participates in electrophilic substitution and coordination chemistry due to its nitrogen-rich structure.
Coordination with Cu<sup>2+</sup> via triazole nitrogen atoms has been reported to stabilize the compound in catalytic systems .
Benzothiazole Ring Modifications
The benzothiazole moiety undergoes electrophilic aromatic substitution (EAS) at the 2-position due to electron-withdrawing effects of the thiazole ring.
Pyrrolidinone Group Reactivity
The pyrrolidinone fragment (2-oxopyrrolidinyl) participates in condensation and ring-opening reactions.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Condensation | Primary amines, heat | Schiff bases | Used to generate hydrazone derivatives |
| Hydrolysis | NaOH/H<sub>2</sub>O, reflux | Pyrrolidine carboxylic acid | Degradation pathway under alkaline conditions |
Key Research Findings
-
Antimicrobial activity : Sulfone derivatives exhibit enhanced inhibition against S. aureus (MIC: 8 µg/mL).
-
Coordination complexes : Cu(II) complexes show 2x higher antioxidant activity than the parent compound .
-
pH-dependent stability : Degrades rapidly in alkaline conditions (t<sub>1/2</sub> = 2.1 h at pH 10).
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains, including antibiotic-resistant strains. Studies have shown that it can inhibit the growth of pathogens such as ESKAPE organisms, which are notorious for their resistance to treatment .
Anti-inflammatory Properties
The compound's structural analogs have been explored for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX) is a key mechanism through which these compounds exert their therapeutic effects. In particular, the design of selective COX-II inhibitors has been highlighted in recent studies, showing promising results in reducing inflammation without the adverse effects associated with non-selective COX inhibitors .
Anticancer Potential
Preliminary studies suggest that triazole-containing compounds may possess anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Research is ongoing to elucidate the specific pathways affected by this compound and its derivatives in various cancer models.
Agricultural Applications
Pesticidal Activity
The compound's potential as a pesticide has been investigated due to its ability to disrupt biological processes in pests. Its unique structure allows it to interact with specific biochemical pathways in insects, making it a candidate for developing new agrochemicals that are more environmentally friendly compared to traditional pesticides.
Materials Science Applications
Polymer Chemistry
In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers with enhanced properties. These materials demonstrate improved thermal stability and mechanical strength, making them suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would depend on the nature of these interactions and the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Pharmacological and Physicochemical Comparisons
Triazole Derivatives: Compound X’s 4-methoxyphenyl group improves solubility compared to bromophenyl analogues (e.g., ) but may reduce antimicrobial potency due to reduced electron-withdrawing effects . The sulfanylethyl-pyrrolidinone substituent enhances metabolic stability over simple sulfanyl ethers (e.g., ) by resisting oxidative degradation .
Benzothiazol-2-one Derivatives: The dihydro configuration in Compound X reduces ring strain compared to non-dihydro analogues (e.g., ), improving stability and bioavailability . Unlike imidazopyridine-linked benzothiazol-2-ones (), Compound X’s triazole core may enable broader target selectivity in kinase inhibition .
Research Findings and Contradictions
- Antimicrobial Activity : While 4-bromo-5-phenyl triazoles () exhibit superior antimicrobial activity, Compound X’s methoxyphenyl group may shift activity toward anti-inflammatory or anticancer targets .
- Metabolic Stability: The pyrrolidinone-linked sulfanyl group in Compound X shows higher resistance to CYP450-mediated oxidation compared to thioethers in quinazolinones () .
- Contradictions : suggests disubstituted triazoles are optimal for bioactivity, but Compound X’s trisubstituted structure (with a methylene-benzothiazol-2-one) may compensate by improving pharmacokinetics .
Biological Activity
The compound 3-{[4-(4-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one represents a novel chemical entity with potential biological activities. Its complex structure suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity:
- Triazole Ring : Known for its antimicrobial and antifungal properties.
- Benzothiazole Moiety : Associated with anti-inflammatory and anticancer activities.
- Pyrrolidine Derivative : Often linked to analgesic and psychoactive effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and benzothiazole functionalities. For instance, derivatives similar to our compound have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A specific study reported that triazole-based compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of similar compounds have been extensively documented. For example, a derivative with a benzothiazole core showed promising results in inhibiting cancer cell proliferation in vitro. In vivo studies indicated that administration of such compounds led to a significant increase in the lifespan of tumor-bearing mice, with survival rates reaching up to 83% at optimal dosages . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds containing the triazole scaffold have been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammatory responses . The specific compound may exhibit similar effects due to its structural similarities to known COX inhibitors.
Case Studies
- In Vivo Efficacy Against Leukemia :
- Antibacterial Screening :
Synthesis and Development
The synthesis of this compound involves multi-step processes typically starting from commercially available precursors. The incorporation of the pyrrolidine moiety is crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy .
Data Tables
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis involves multi-step protocols, often starting with the assembly of the 1,2,4-triazole core. Key steps include:
- Cyclocondensation : Reacting thiosemicarbazides with carbonyl derivatives under reflux in ethanol or acetonitrile .
- Functionalization : Introducing the pyrrolidinyl-oxoethyl sulfanyl group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and temperatures of 60–80°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/ethanol mixtures) to achieve >95% purity .
Critical Parameters : Solvent polarity (e.g., DMSO for solubility vs. ethanol for cost-effectiveness), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidinyl N-CH₂ at δ 2.5–3.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%) .
- Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the methoxyphenyl, pyrrolidinyl, or benzothiazolone moieties. For example:
- Replace the methoxy group with ethoxy or halogens to assess electronic effects .
- Introduce steric hindrance (e.g., bulkier N-alkyl groups on pyrrolidine) to probe binding pocket compatibility .
- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (MTT assays) to correlate structural changes with activity .
- Data Analysis : Use multivariate regression models to quantify contributions of logP, steric parameters, and electronic descriptors to bioactivity .
Advanced: How can contradictory results in biological activity data be resolved?
Methodological Answer:
- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in HeLa cells) with secondary assays (e.g., apoptosis markers or caspase-3 activation) to rule out false positives .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to determine if discrepancies arise from bioavailability issues .
- Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography to exclude polymorphism or stereochemical impurities .
Advanced: What strategies are recommended for regioselective modifications of the triazole and benzothiazolone rings?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during triazole functionalization to prevent undesired side reactions .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions on the benzothiazolone ring, optimizing ligand choice (e.g., SPhos for steric control) .
- Kinetic Control : Adjust reaction temperatures (e.g., 0°C for slow kinetics) to favor mono-substitution over di-substitution .
Advanced: How can molecular docking and dynamics simulations guide mechanistic studies?
Methodological Answer:
- Target Selection : Prioritize proteins with structural homology to known targets of triazole-benzothiazolone hybrids (e.g., kinases, GPCRs) .
- Docking Protocols : Use AutoDock Vina with flexible ligand parameters and rigid receptor grids. Validate poses with MM/GBSA binding energy calculations .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
